2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione
Description
2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known to enhance the biological activity of molecules, making it significant in various fields such as medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO2/c18-14-6-5-9(7-13(14)17(19,20)21)22-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNFEHGSQKJCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=C(C=C3)Cl)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with indene-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Scientific Research Applications
2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new analgesics and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes and interact with target proteins. This compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
Indene-1,3-dione: Another precursor used in the synthesis.
Trifluoromethylbenzene: Shares the trifluoromethyl group, contributing to similar chemical properties.
Uniqueness
What sets 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indene and trifluoromethyl groups makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
